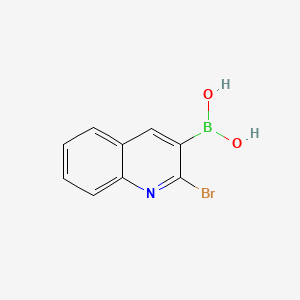

2-Bromoquinoline-3-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(2-bromoquinolin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BBrNO2/c11-9-7(10(13)14)5-6-3-1-2-4-8(6)12-9/h1-5,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDILYIFXMOEIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2N=C1Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590736 | |

| Record name | (2-Bromoquinolin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745784-05-8 | |

| Record name | Boronic acid, (2-bromo-3-quinolinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745784-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromoquinolin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 745784-05-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Bromoquinoline-3-boronic Acid

Foreword: The Strategic Value of 2-Bromoquinoline-3-boronic Acid in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents. Its functionalization is a key strategy for the modulation of pharmacological activity. Among the diverse array of functionalized quinolines, this compound stands out as a particularly valuable intermediate. The strategic placement of a bromine atom at the 2-position and a boronic acid at the 3-position provides orthogonal handles for sequential, site-selective cross-coupling reactions. This dual functionality allows for the rapid and efficient construction of complex, three-dimensional molecular architectures, a critical advantage in the quest for novel drug candidates with enhanced potency and specificity. This guide provides a comprehensive exploration of the synthetic routes to this pivotal building block, with a focus on practical, field-proven methodologies and the underlying chemical principles that govern their success.

I. Strategic Approaches to the Synthesis of this compound: A Comparative Analysis

The synthesis of this compound presents a unique regiochemical challenge. Two primary strategies have emerged as the most viable: the Miyaura borylation of a dihaloquinoline precursor and a lithiation-borylation sequence.

-

Miyaura Borylation: This palladium-catalyzed cross-coupling reaction offers a robust and highly regioselective approach. The key is the differential reactivity of the C-X bonds in a 2,3-dihaloquinoline, allowing for the selective introduction of the boronic acid moiety at the 3-position. This method is generally favored for its milder reaction conditions and broader functional group tolerance.[1]

-

Lithiation-Borylation: This classic organometallic approach involves the generation of an aryllithium species followed by quenching with a boron electrophile. While powerful, achieving the desired regioselectivity in the lithiation of a bromoquinoline can be challenging. Halogen-lithium exchange at the 2-position is a well-documented and rapid process, potentially leading to a mixture of products if not carefully controlled.[2]

This guide will focus primarily on the Miyaura borylation pathway, as it represents the more reliable and scalable method for the preparation of this compound.

II. The Miyaura Borylation Route: A Step-by-Step Guide to a Regioselective Synthesis

The successful synthesis of this compound via the Miyaura borylation hinges on the preparation of a suitable 2,3-dihaloquinoline precursor and the subsequent selective introduction of the boronic acid group.

A. Synthesis of the Key Precursor: 2-Chloro-3-bromoquinoline

A reliable route to a suitable dihaloquinoline precursor is the conversion of the readily available 3-bromo-2(1H)-quinolone.

Experimental Protocol: Synthesis of 2-Chloro-3-bromoquinoline

-

Chlorination of 3-Bromo-2(1H)-quinolone: To a stirred solution of 3-bromo-2(1H)-quinolone (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-chloro-3-bromoquinoline.

B. Regioselective Miyaura Borylation of 2-Chloro-3-bromoquinoline

The key to this synthesis is the selective borylation at the C3 position. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for a regioselective transformation.[1]

Experimental Protocol: Synthesis of this compound Pinacol Ester

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-chloro-3-bromoquinoline (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and potassium acetate (KOAc, 3.0 eq).

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq) to the flask.

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Extraction and Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. The crude 2-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline can be purified by column chromatography on silica gel.

C. Hydrolysis to this compound

The final step is the hydrolysis of the pinacol ester to the desired boronic acid.

Experimental Protocol: Hydrolysis of the Pinacol Ester

-

Hydrolysis: Dissolve the purified 2-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline in a mixture of tetrahydrofuran (THF) and 1 M hydrochloric acid (HCl).

-

Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.

-

Isolation: Remove the THF under reduced pressure. The resulting aqueous solution can be extracted with ethyl acetate.

-

Purification: The product, this compound, can often be isolated by filtration if it precipitates from the aqueous layer upon concentration or cooling. Further purification can be achieved by recrystallization.

III. Mechanistic Insights: Understanding the Reaction Pathways

A deep understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

A. The Miyaura Borylation Catalytic Cycle

The Miyaura borylation proceeds through a well-established palladium-catalyzed cycle.

Caption: The catalytic cycle of the Miyaura borylation reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 2-chloro-3-bromoquinoline.

-

Transmetalation: The boron moiety from bis(pinacolato)diboron is transferred to the palladium center, facilitated by the base.

-

Reductive Elimination: The desired aryl boronate ester is formed, and the Pd(0) catalyst is regenerated.

B. The Lithiation-Borylation Pathway

This two-step process involves the formation of a nucleophilic organolithium species followed by reaction with an electrophilic boron source.

Caption: The two-step process of lithiation-borylation.

IV. Data and Characterization: Ensuring Scientific Integrity

The unambiguous identification of this compound is paramount. A combination of spectroscopic techniques provides the necessary evidence for structural confirmation.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the quinoline ring will appear in the range of 7.5-9.0 ppm. The proton at the 4-position is expected to be a singlet and significantly downfield due to the anisotropic effects of the adjacent nitrogen and bromine atoms. |

| ¹³C NMR | Nine distinct signals are expected for the quinoline core. The carbon bearing the bromine (C2) and the carbon bearing the boron (C3) will show characteristic chemical shifts. The C3 signal may be broad due to quadrupolar relaxation of the boron nucleus.[3] |

| ¹¹B NMR | A broad singlet in the range of 20-30 ppm is characteristic of a tri-coordinate boronic acid.[4] |

| Mass Spec. | The mass spectrum will show a characteristic isotopic pattern for the presence of one bromine atom (M and M+2 peaks of nearly equal intensity). High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the molecular formula. |

V. Conclusion and Future Outlook

The synthesis of this compound, primarily through a regioselective Miyaura borylation of a 2,3-dihaloquinoline precursor, provides a reliable and scalable route to this highly valuable building block. Its unique dual functionality empowers medicinal chemists and drug development professionals to explore novel chemical space with greater efficiency. As the demand for more complex and diverse molecular scaffolds continues to grow, the strategic application of intermediates like this compound will undoubtedly play an increasingly critical role in the discovery of next-generation therapeutics.

VI. References

-

Sabol, M. R., Owen, J. M., & Erickson, W. R. (2000). A Novel and Efficient Synthesis of 2,3-Dichloroquinoline. Synthetic Communications, 30(3), 457-461.

-

Nowak, K., & Krowicki, K. (1987). Synthesis of 3-bromoquinoline-2(1H)-thiones and 2-(alkylsulfanyl)-3-bromoquinolines. HETEROCYCLES, 26(11), 2843-2849.

-

Molander, G. A., & Trice, S. L. J. (2012). A modified procedure for the palladium-catalyzed borylation/Suzuki–Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Organic & Biomolecular Chemistry, 10(42), 8458-8467.

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.

-

BenchChem. (2025). An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives.

-

BenchChem. (2025). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline.

-

Royal Society of Chemistry. (2017). Regioselective three-component synthesis of 2,3-disubstituted quinolines via enaminone modified Povarov reaction.

-

Semantic Scholar. (2016). SYNTHESIS OF 3-BROMOQUINOLINE-2(1H)-THIONES AND 2-(ALKYLSULFANYL).

-

RSC Publishing. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.

-

Taylor & Francis Online. (2000). A Novel and Efficient Synthesis of 2,3-Dichloroquinoline.

-

JOCPR. (2013). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities.

-

ChemicalBook. (n.d.). 2-Bromoquinoline synthesis.

-

Indian Academy of Sciences. (2012). Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines.

-

Cambridge Open Engage. (2024). Base-free palladium-catalyzed borylation of enol carboxylates and further reactivity toward deboronation and cross-coupling.

-

ResearchGate. (2019). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).

-

NIH. (2012). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound.

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction.

-

NIH. (2020). Recent Advances in One-Pot Modular Synthesis of 2-Quinolones.

-

ResearchGate. (n.d.). Miyaura Borylierung.

-

Chemistry LibreTexts. (2023). 13.11: Characteristics of ¹³C NMR Spectroscopy.

-

ResearchGate. (n.d.). Regioselective electrophilic aromatic borylation as a method for synthesising sterically hindered benzothiadiazole fluorophores.

-

NIH. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener.

-

Oxford Instruments Magnetic Resonance. (n.d.). X-Nuclei NMR Spectroscopy.

-

PMC - PubMed Central. (2011). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates.

References

- 1. Miyaura Borylation Reaction [organic-chemistry.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides - Wordpress [reagents.acsgcipr.org]

- 4. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of 2-bromo-3-quinolineboronic acid

An In-depth Technical Guide to the Preparation of 2-Bromo-3-quinolineboronic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed overview of the synthesis of 2-bromo-3-quinolineboronic acid, a valuable bifunctional building block for pharmaceutical and materials science research. We will delve into the strategic rationale, a robust experimental protocol, mechanistic underpinnings, and critical safety considerations to ensure a successful and reproducible synthesis.

Strategic Imperative: The Utility of 2-Bromo-3-quinolineboronic Acid

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer and antimalarial properties.[1][2] The functionalization of this nucleus is a key strategy in drug discovery to modulate pharmacological profiles.[3]

Boronic acids, and their corresponding esters, are exceptionally versatile intermediates, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for forming carbon-carbon bonds.[4][5][6] The compound 2-bromo-3-quinolineboronic acid is of particular interest as it incorporates two distinct, orthogonally reactive sites. The boronic acid moiety can readily participate in Suzuki coupling, while the bromine atom at the 2-position offers a handle for subsequent transformations, such as additional cross-coupling reactions (e.g., Buchwald-Hartwig amination, Sonogashira coupling) or lithiation. This dual functionality allows for the stepwise and controlled construction of complex molecular architectures, making it an invaluable tool for creating diverse libraries of novel compounds.

Synthetic Approach: Regioselective Lithiation-Borylation

The most direct and reliable method for installing a boronic acid group onto an aromatic ring is through a lithiation-borylation sequence.[7][8] This strategy leverages the reaction of a highly reactive organolithium intermediate with a boron electrophile. For the synthesis of 2-bromo-3-quinolineboronic acid, the logical starting material is 2,3-dibromoquinoline.

The core principle of this approach is the regioselective metal-halogen exchange at the C3 position. This selectivity is kinetically controlled by performing the reaction at cryogenic temperatures (-78 °C). The resulting 2-bromo-3-lithiated quinoline is then trapped with a borate ester, which upon acidic workup, hydrolyzes to the target boronic acid.

The Reaction Mechanism: A Stepwise Rationale

The synthesis proceeds through a well-defined, three-step mechanism. Understanding this pathway is critical for troubleshooting and optimizing the reaction conditions.

-

Lithium-Halogen Exchange: The process begins with the addition of a potent organolithium base, typically n-butyllithium (n-BuLi), to the 2,3-dibromoquinoline substrate at -78 °C. Due to the electronic properties of the quinoline ring, the bromine atom at the C3 position is more susceptible to metal-halogen exchange than the bromine at C2. The highly polarized C-Li bond in n-BuLi facilitates the exchange, generating a transient, highly nucleophilic 2-bromo-3-lithiated quinoline intermediate and butyl bromide.[9]

-

Electrophilic Trap (Borylation): The lithiated intermediate immediately reacts with an electrophilic boron source, such as triisopropyl borate [B(Oi-Pr)₃], which is present in the reaction mixture. The nucleophilic carbon at C3 attacks the electron-deficient boron atom, forming a stable, tetravalent boronate complex.[8]

-

Acidic Hydrolysis: The reaction is carefully quenched with an aqueous acid (e.g., 2M HCl). This final step protonates and hydrolyzes the boronate ester, cleaving the isopropyl groups to yield the final, solid 2-bromo-3-quinolineboronic acid.

Below is a diagram illustrating the core mechanistic pathway.

Caption: Reaction mechanism for 2-bromo-3-quinolineboronic acid synthesis.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating by emphasizing anhydrous and inert conditions, which are paramount for success when using organolithium reagents.

Materials and Reagents

| Reagent | M.W. | Moles (mmol) | Equivalents | Amount |

| 2,3-Dibromoquinoline | 286.95 | 10.0 | 1.0 | 2.87 g |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 11.0 | 1.1 | 4.4 mL |

| Triisopropyl borate | 188.08 | 15.0 | 1.5 | 3.45 mL |

| Anhydrous Tetrahydrofuran (THF) | - | - | - | 100 mL |

| Hydrochloric Acid (2 M) | - | - | - | ~20 mL |

| Ethyl Acetate | - | - | - | 150 mL |

| Saturated NaCl solution (Brine) | - | - | - | 50 mL |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | ~5 g |

Equipment

-

250 mL two-neck round-bottom flask (oven-dried)

-

Dropping funnel or syringe pump

-

Magnetic stirrer and stir bar

-

Schlenk line with Nitrogen or Argon gas supply

-

Syringes and needles (oven-dried)

-

Dry ice/acetone bath

-

Separatory funnel

Step-by-Step Procedure

References

- 1. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. 3-Quinolineboronic acid [myskinrecipes.com]

- 7. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 8. chemistry.illinois.edu [chemistry.illinois.edu]

- 9. n-Butyllithium - Wikipedia [en.wikipedia.org]

2-Bromoquinoline-3-boronic acid chemical properties

An In-Depth Technical Guide to 2-Bromoquinoline-3-boronic acid: Properties, Reactivity, and Applications

Introduction

This compound is a bifunctional reagent of significant interest in modern organic synthesis, particularly within the realms of medicinal chemistry and materials science. As a derivative of quinoline, a privileged heterocyclic scaffold found in numerous natural products and pharmaceuticals, it provides a strategic entry point for the construction of complex molecular architectures. This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive overview of the core chemical properties, reactivity, and practical applications of this versatile building block.

The molecule's utility is anchored by its two key functional groups: the boronic acid at the C3 position and the bromine atom at the C2 position. The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the efficient formation of carbon-carbon bonds.[1] Simultaneously, the bromo-substituent serves as a versatile handle for a wide array of other transformations, including nucleophilic aromatic substitution and additional cross-coupling reactions. This dual reactivity allows for sequential, regioselective modifications of the quinoline core, making it an invaluable tool for creating diverse compound libraries and elaborate target molecules.

Core Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectroscopic characteristics is fundamental to its effective use in the laboratory.

Physicochemical Profile

The essential identification and handling parameters for this compound are summarized below. Proper storage is critical for maintaining its integrity, as boronic acids can be susceptible to dehydration to form boroxines or degradation under harsh conditions. It is typically stored under refrigerated and dry conditions.[1][2]

| Property | Value | References |

| CAS Number | 745784-05-8 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₉H₇BBrNO₂ | [1][3][4][6][7][8] |

| Molecular Weight | 251.87 g/mol | [1][3][4][5][8][9] |

| Melting Point | 144 - 147 °C | [1][8] |

| Appearance | White to light yellow or off-white solid/powder | [9] |

| Storage | 2-8°C, under dry atmosphere, sealed | [1][2] |

Chemical Structure:

Figure 1: Molecular Structure of (2-bromoquinolin-3-yl)boronic acid.

Spectroscopic Signature

Spectroscopic analysis is crucial for identity confirmation and purity assessment. The key expected features are:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum will be characterized by signals in the aromatic region (typically δ 7.5-9.0 ppm). Protons on the quinoline ring system will appear as distinct multiplets, with their specific chemical shifts and coupling patterns determined by their electronic environment and proximity to the nitrogen and bromine atoms.

-

¹³C NMR : The proton-decoupled spectrum should exhibit nine signals corresponding to the nine unique carbon atoms in the molecule. The carbon atom attached to the bromine (C2) and the carbon bearing the boronic acid group (C3) will have characteristic chemical shifts.

-

¹¹B NMR : As a boronic acid, the compound will show a characteristic signal in the ¹¹B NMR spectrum. For the trigonal planar (sp² hybridized) boronic acid, a relatively broad signal is expected in the range of δ 25-35 ppm. This technique is particularly useful for studying the equilibrium between the boronic acid and its corresponding boronate esters or boroxine anhydrides.[10]

-

-

Mass Spectrometry (MS) : The mass spectrum provides definitive confirmation of the molecular weight. A key diagnostic feature is the presence of a pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.[11] This isotopic signature is characteristic of compounds containing a single bromine atom, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[11]

Synthesis, Reactivity, and Mechanistic Insights

The synthetic utility of this compound stems from its predictable and versatile reactivity, primarily centered around the boronic acid and bromo-substituents.

General Synthetic Routes

Aryl boronic acids are typically prepared via the reaction of an organometallic intermediate with a trialkyl borate ester.[12] A common pathway involves a lithium-halogen exchange or Grignard formation from the corresponding aryl halide at low temperatures, followed by electrophilic trapping with a borate like trimethyl or triisopropyl borate. Subsequent acidic workup hydrolyzes the resulting boronate ester to yield the desired boronic acid.[12]

Core Reactivity: The Suzuki-Miyaura Cross-Coupling

The most prominent application of this compound is its role as a coupling partner in the Suzuki-Miyaura reaction.[1] This palladium-catalyzed process is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds. The reaction involves the coupling of the boronic acid with an organohalide (or triflate) in the presence of a palladium catalyst and a base.

Causality and Mechanistic Considerations: The choice of base, solvent, and palladium ligand is critical for achieving high yields. The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center. The ligand stabilizes the palladium catalyst and modulates its reactivity.

Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Materials Science

The quinoline scaffold is a cornerstone in medicinal chemistry, and this compound serves as a sophisticated starting point for novel drug candidates.

-

Pharmaceutical Research : It is a key intermediate for synthesizing biologically active molecules.[1] The ability to introduce diverse aryl or heteroaryl groups at the C3 position via Suzuki coupling allows for the rapid exploration of structure-activity relationships (SAR). This approach is commonly employed in the development of:

-

Kinase Inhibitors : Many kinase inhibitors feature substituted heterocyclic cores, and this reagent allows for the decoration of the quinoline scaffold to target specific enzyme active sites.

-

Antimicrobial and Antiviral Agents : The quinoline ring system is present in several antimicrobial drugs, and new derivatives are constantly being explored to combat drug resistance.

-

Fluorescent Probes : The inherent optical properties of the quinoline scaffold can be tuned by substitution, making derivatives useful as fluorescent probes for biological imaging and assays.[1]

-

-

Materials Science : Substituted quinolines are also investigated for their applications in organic electronics, such as in the development of Organic Light-Emitting Diodes (OLEDs) and chemical sensors, where their photophysical properties are exploited.

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To synthesize a 3-aryl-2-bromoquinoline derivative.

Materials and Reagents

-

This compound (1.0 equiv)

-

Aryl halide (e.g., 4-iodotoluene) (1.1 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (0.03 equiv)

-

Base (e.g., K₂CO₃, anhydrous) (3.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

-

Nitrogen or Argon gas supply

-

Standard glassware (round-bottom flask, condenser)

-

Magnetic stirrer and hotplate

-

TLC plates, ethyl acetate, hexanes, dichloromethane, methanol

-

Silica gel for column chromatography

Experimental Workflow Diagram

Caption: Step-by-step workflow for a typical Suzuki-Miyaura reaction.

Step-by-Step Procedure

-

System Preparation (Inert Atmosphere) :

-

Action : Place this compound (1.0 equiv), the aryl halide (1.1 equiv), and anhydrous K₂CO₃ (3.0 equiv) into a dry round-bottom flask equipped with a magnetic stir bar.

-

Causality : The reaction is sensitive to oxygen, which can deactivate the Pd(0) catalyst. An inert atmosphere is crucial for catalytic turnover. The base must be anhydrous as water can interfere with some catalytic systems, though it is used as a co-solvent here.

-

-

Catalyst Addition and Solvent Degassing :

-

Action : Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. Add the Pd(PPh₃)₄ catalyst (0.03 equiv) to the flask. Using a cannula or syringe, add the degassed 1,4-Dioxane/Water solvent mixture.

-

Causality : Degassing the solvent removes dissolved oxygen, further protecting the catalyst. Adding the catalyst under a positive pressure of inert gas prevents its exposure to air.

-

-

Reaction Execution :

-

Action : Place the flask in a pre-heated oil bath at 80-90 °C and stir vigorously.

-

Causality : Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Vigorous stirring ensures homogeneity, which is critical for efficient catalysis.

-

-

Reaction Monitoring :

-

Action : Monitor the reaction progress by Thin-Layer Chromatography (TLC). Take small aliquots from the reaction mixture, dilute with dichloromethane, and spot on a TLC plate, eluting with a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Causality : TLC allows for the visualization of the consumption of starting materials and the formation of the product, confirming when the reaction is complete and preventing unnecessary heating that could lead to side products.

-

-

Work-up and Extraction :

-

Action : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

-

Causality : This step quenches the reaction and separates the organic product from inorganic salts (base, byproducts) which are soluble in the aqueous phase.

-

-

Purification :

-

Action : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

-

Causality : This removes any remaining impurities, unreacted starting materials, and catalyst residues, yielding the pure product.

-

-

Analysis :

-

Action : Characterize the purified product using NMR and Mass Spectrometry to confirm its structure and purity.

-

Causality : This is the final validation step to ensure the desired molecule has been synthesized correctly.

-

Safety and Handling

As with any chemical reagent, proper handling of this compound is essential.

-

Health Hazards : The compound is classified as a skin, eye, and respiratory irritant.[9][13] Direct contact and inhalation of dust should be avoided.

-

Precautionary Measures :

-

Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][13]

-

Handling : Avoid creating dust. Wash hands thoroughly after handling.[9][13]

-

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, typically at 2-8°C.[1][2][15] It should be kept away from strong oxidizing agents.[15]

Conclusion

This compound stands out as a highly valuable and versatile building block in synthetic chemistry. Its dual functionality allows for selective and sequential C-C bond formations and other transformations, providing a robust platform for the synthesis of complex quinoline-based molecules. For researchers in drug discovery and materials science, this reagent offers a reliable and efficient route to novel compounds with potentially significant biological or physical properties. A firm grasp of its properties, reactivity, and handling requirements is key to unlocking its full synthetic potential.

References

- 1. This compound [myskinrecipes.com]

- 2. 745784-05-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 745784-05-8 [m.chemicalbook.com]

- 4. This compound [stenutz.eu]

- 5. This compound - CAS:745784-05-8 - Sunway Pharm Ltd [3wpharm.com]

- 6. cusabio.com [cusabio.com]

- 7. chem-casts.com [chem-casts.com]

- 8. This compound, 97%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. par.nsf.gov [par.nsf.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. synquestlabs.com [synquestlabs.com]

- 14. 2-Bromoquinoline | CAS#:2005-43-8 | Chemsrc [chemsrc.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Spectral Analysis of 2-Bromoquinoline-3-boronic acid

This technical guide provides a comprehensive analysis of the spectral data for 2-bromoquinoline-3-boronic acid, a key intermediate in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles. The causality behind spectral characteristics is explained to provide a deeper understanding of the molecular structure and properties.

Introduction

This compound (C₉H₇BBrNO₂) is a bifunctional molecule that combines the structural features of a quinoline ring system with the versatile reactivity of a boronic acid. The bromine atom at the 2-position and the boronic acid group at the 3-position offer orthogonal handles for a variety of chemical transformations, most notably Suzuki-Miyaura cross-coupling reactions. Accurate structural elucidation and purity assessment are paramount for its application in the synthesis of complex organic molecules. This guide details the expected spectral data and provides the logic for their interpretation.

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the following atom numbering scheme will be used for the this compound molecule.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of ¹H, ¹³C, and ¹¹B nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region and a broad signal for the hydroxyl protons of the boronic acid group.

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |

| ~8.60 | s | 1H | H4 | Deshielded due to the anisotropic effect of the fused aromatic system and proximity to the electronegative nitrogen atom. |

| ~8.10 | d | 1H | H5 | Located on the carbocyclic ring, deshielded by the aromatic ring current. |

| ~7.95 | d | 1H | H8 | Influenced by the aromatic ring current and the nitrogen atom's inductive effect. |

| ~7.80 | t | 1H | H7 | Exhibits coupling to both H6 and H8, appearing as a triplet. |

| ~7.65 | t | 1H | H6 | Coupled to H5 and H7, resulting in a triplet. |

| ~8.50 (broad) | s | 2H | B(OH)₂ | The acidic protons of the boronic acid group are typically broad and their chemical shift is concentration and temperature dependent. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial. The use of DMSO-d₆ is often preferred for boronic acids to observe the exchangeable -OH protons.

-

Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Acquire the spectrum at a constant temperature (e.g., 298 K).

-

-

Data Acquisition:

-

Obtain a free induction decay (FID) by co-adding a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase the resulting spectrum and calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆ at δ 2.50 ppm) as an internal reference.

-

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display nine distinct signals for the nine carbon atoms of the quinoline ring system.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Chemical Shift |

| ~152.0 | C2 | Attached to both bromine and nitrogen, leading to significant deshielding. |

| ~125.0 | C3 | The carbon atom bearing the boronic acid group; its chemical shift is influenced by the boron substituent. |

| ~148.0 | C4 | Deshielded due to its proximity to the nitrogen atom. |

| ~128.5 | C4a | A quaternary carbon within the fused ring system. |

| ~129.0 | C5 | Aromatic carbon in the carbocyclic ring. |

| ~130.0 | C6 | Aromatic carbon in the carbocyclic ring. |

| ~127.5 | C7 | Aromatic carbon in the carbocyclic ring. |

| ~131.0 | C8 | Aromatic carbon in the carbocyclic ring. |

| ~147.0 | C8a | Quaternary carbon adjacent to the nitrogen atom. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A higher concentration is typically required for ¹³C NMR. Weigh approximately 20-50 mg of the sample and dissolve it in ~0.7 mL of deuterated solvent.

-

Instrument Setup and Data Acquisition:

-

Use a standard proton-decoupled pulse sequence.

-

A wider spectral width (e.g., 0-180 ppm) is necessary.

-

A greater number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (DMSO-d₆ at δ 39.52 ppm).

¹¹B NMR Spectroscopy

¹¹B NMR is a valuable tool for characterizing boron-containing compounds.[1][2] For this compound, a single, relatively broad signal is expected.

Predicted ¹¹B NMR Data

| Chemical Shift (δ, ppm) | Rationale |

| ~28-33 | This chemical shift is characteristic of a trigonal planar (sp² hybridized) boron atom in an aryl boronic acid.[3] The broadness of the signal is due to the quadrupolar nature of the ¹¹B nucleus.[4] |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Rationale |

| 3400-3200 | O-H stretch (boronic acid) | Broad, Strong | Characteristic of hydrogen-bonded hydroxyl groups in the boronic acid moiety.[5] |

| 3100-3000 | C-H stretch (aromatic) | Medium | Typical for C-H stretching vibrations in aromatic rings. |

| 1620-1580 | C=C and C=N stretch | Medium-Strong | Aromatic ring stretching vibrations of the quinoline system.[6] |

| ~1350 | B-O stretch | Strong | Characteristic stretching vibration of the boron-oxygen single bond.[7] |

| ~1100 | C-Br stretch | Medium | Stretching vibration of the carbon-bromine bond. |

| 850-750 | C-H bend (out-of-plane) | Strong | Aromatic C-H out-of-plane bending vibrations, which can be indicative of the substitution pattern.[8] |

Experimental Protocol: FTIR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Ion | Rationale |

| 251/253 | [M]⁺ | Molecular ion peak. The presence of two peaks of approximately equal intensity separated by 2 m/z units is characteristic of a compound containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[9] |

| 233/235 | [M - H₂O]⁺ | Loss of a water molecule from the boronic acid moiety. |

| 208/210 | [M - B(OH)₂]⁺ | Loss of the boronic acid group. |

| 172 | [M - Br]⁺ | Loss of the bromine atom. |

| 128 | [C₉H₆N]⁺ | Fragmentation of the quinoline ring after loss of substituents. |

Fragmentation Workflow

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry (LC-MS)

For a non-volatile compound like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is a suitable method.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

LC Separation:

-

Inject the sample onto a reverse-phase C18 column.

-

Elute with a gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid to promote ionization.

-

-

MS Detection:

-

The eluent from the LC is introduced into the ESI source.

-

The mass spectrometer is set to scan a relevant mass range (e.g., m/z 100-500) in positive ion mode.

-

High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion.

-

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. The predicted data and interpretations in this guide serve as a valuable resource for researchers working with this important synthetic intermediate. The synergistic use of these analytical techniques ensures the unambiguous identification necessary for advancing research and development in chemistry and related fields.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 4. 11B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. tsapps.nist.gov [tsapps.nist.gov]

- 8. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide on the Stability and Storage of 2-Bromoquinoline-3-boronic acid

Introduction

2-Bromoquinoline-3-boronic acid is a vital building block in synthetic organic chemistry, particularly valued in the pharmaceutical and materials science sectors. Its utility primarily stems from its role in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[1][2][3] The quinoline moiety is a prevalent scaffold in numerous biologically active compounds, and the boronic acid group provides a versatile handle for a variety of chemical transformations.[4][5][6]

However, the efficacy and reliability of this compound in these applications are intrinsically linked to its stability. Like many organoboronic acids, it is susceptible to degradation, which can compromise experimental outcomes and the purity of final products. This guide provides a comprehensive overview of the stability profile of this compound, details potential degradation pathways, and outlines field-proven protocols for its optimal storage and handling.

I. Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for comprehending its stability.

| Property | Value | Source |

| CAS Number | 745784-05-8 | [7][8] |

| Molecular Formula | C₉H₇BBrNO₂ | [7][9] |

| Molecular Weight | 251.87 g/mol | [2][7] |

| Appearance | Solid, often a lyophilized powder | [8] |

| Melting Point | 144-147 °C | [2][10] |

| Storage Temperature | 2-8°C (short-term), -20°C to -80°C (long-term) | [7][8] |

II. Core Stability Considerations and Degradation Pathways

The stability of this compound is influenced by several environmental factors. Understanding these is key to preventing degradation. Organoboronic acids, in general, are susceptible to decomposition through pathways such as protodeboronation and oxidation.[11]

A. Susceptibility to Moisture (Hydrolysis)

Arylboronic acids are known to be hygroscopic.[12] In the presence of water, this compound can undergo dehydration to form a cyclic anhydride known as a boroxine. While this process is often reversible, the presence of varying amounts of the boroxine can lead to inconsistencies in stoichiometry during reactions.

B. Oxidative Degradation

Oxidative instability is a significant concern for many boronic acids.[13][14] The carbon-boron bond can be susceptible to cleavage by reactive oxygen species. This degradation is often accelerated by exposure to air and light. For some peptide boronic acid derivatives, the major initial degradation pathway has been identified as oxidative in nature.[15]

C. Protodeboronation

Protodeboronation is a common decomposition route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process can be influenced by factors such as pH and the presence of certain catalysts.[11] For some arylboronic acids, protodeboronation is found to be slowest around pH 5 and more rapid under more acidic or basic conditions.[16]

D. Thermal and Light Sensitivity

While specific data on the photosensitivity of this compound is not extensively detailed in the provided results, it is a common practice to protect boronic acids from light to minimize potential degradation. Similarly, elevated temperatures can accelerate decomposition pathways.

Below is a diagram illustrating the potential degradation pathways for a generic arylboronic acid, which are applicable to this compound.

Caption: Potential degradation pathways of this compound.

III. Recommended Storage and Handling Protocols

To ensure the integrity and reactivity of this compound, strict adherence to proper storage and handling procedures is paramount.

A. Long-Term Storage

For long-term storage, the compound should be kept at -20°C to -80°C.[8] It is crucial to store it in a tightly sealed container to protect it from moisture and air. The use of a desiccator can provide an additional layer of protection against humidity.

B. Short-Term Storage

For short-term use, storage at 2-8°C is acceptable.[7] However, it is advisable to minimize the time the compound spends at this temperature.

C. Handling Procedures

-

Inert Atmosphere: Whenever possible, handle this compound under an inert atmosphere, such as nitrogen or argon, to minimize exposure to air and moisture.[12]

-

Aliquotting: Upon receipt, it is best practice to aliquot the compound into smaller, single-use quantities.[8] This avoids repeated freeze-thaw cycles and minimizes the exposure of the bulk material to ambient conditions.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[17][18][19] The compound may cause skin, eye, and respiratory irritation.[9][17]

-

Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[18][20]

The following workflow diagram outlines the recommended handling procedure upon receiving a new batch of this compound.

Caption: Recommended workflow for handling and storage of this compound.

IV. Conclusion

The stability of this compound is a critical factor that dictates its successful application in research and development. By understanding its susceptibility to moisture, oxidation, and protodeboronation, and by implementing rigorous storage and handling protocols, researchers can ensure the integrity and reactivity of this valuable synthetic building block. Adherence to the guidelines outlined in this technical guide will contribute to more reliable and reproducible experimental outcomes, ultimately accelerating the pace of innovation in drug discovery and materials science.

V. References

-

Benchchem. (n.d.). Storage and handling guidelines for organoboronic acids to prevent decomposition. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). This compound | 745784-05-8. Retrieved from --INVALID-LINK--

-

Synquest Labs. (2016, December 8). 2-Bromoquinoline Safety Data Sheet. Retrieved from --INVALID-LINK--

-

Cusabio. (n.d.). 2-Bromoquinoline-3-boronicacid. Retrieved from --INVALID-LINK--

-

Fisher Scientific. (2025, December 19). 3-Bromoquinoline Safety Data Sheet. Retrieved from --INVALID-LINK--

-

Sigma-Aldrich. (2025, April 30). Safety Data Sheet. Retrieved from --INVALID-LINK--

-

Thermo Fisher Scientific. (2025, October 24). This compound Safety Data Sheet. Retrieved from --INVALID-LINK--

-

ChemScene. (n.d.). Safety Data Sheet. Retrieved from --INVALID-LINK--

-

Fisher Scientific. (2025, December 18). Phenylboronic acid Safety Data Sheet. Retrieved from --INVALID-LINK--

-

Ma, J.-T., Chen, T., Tang, B.-C., Chen, X.-L., Yu, Z.-C., Zhou, Y., ... & Guo, C.-C. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.

-

Mishra, S., et al. (2021). Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research, 13(1), 3951-3969.

-

Reddit. (2017, December 19). Purification of boronic acids? Retrieved from --INVALID-LINK--

-

Ivanov, A. R., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765.

-

Butters, M., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1320-1329.

-

Chem-Impex. (n.d.). Quinoline-5-boronic acid. Retrieved from --INVALID-LINK--

-

Organic Syntheses. (n.d.). 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester. Retrieved from --INVALID-LINK--

-

MySkinRecipes. (n.d.). This compound. Retrieved from --INVALID-LINK--

-

ChemicalBook. (n.d.). Quinoline-5-boronic acid synthesis. Retrieved from --INVALID-LINK--

-

American Chemical Society. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. Retrieved from --INVALID-LINK--

-

Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(11), e2020281118.

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from --INVALID-LINK--

-

Stenutz. (n.d.). This compound. Retrieved from --INVALID-LINK--

-

MDPI. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from --INVALID-LINK--

-

Wikipedia. (n.d.). Boronic acid. Retrieved from --INVALID-LINK--

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. Boronic acid - Wikipedia [en.wikipedia.org]

- 4. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Quinoline synthesis [organic-chemistry.org]

- 7. This compound | 745784-05-8 [m.chemicalbook.com]

- 8. cusabio.com [cusabio.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. This compound [stenutz.eu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 14. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 17. synquestlabs.com [synquestlabs.com]

- 18. fishersci.com [fishersci.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. chemscene.com [chemscene.com]

An In-depth Technical Guide to (2-bromoquinolin-3-yl)boronic acid (CAS: 745784-05-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of (2-bromoquinolin-3-yl)boronic acid

(2-bromoquinolin-3-yl)boronic acid has emerged as a pivotal building block in modern synthetic chemistry, particularly for the construction of complex molecular architectures of interest in medicinal chemistry and materials science. Its unique structure, featuring a quinoline core functionalized with both a bromine atom and a boronic acid group, offers a versatile platform for sequential and diverse chemical modifications. This guide provides a comprehensive overview of the properties, synthesis, and applications of this important synthetic intermediate, with a focus on its utility in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

(2-bromoquinolin-3-yl)boronic acid is a solid at room temperature with the following key properties:

| Property | Value | Source(s) |

| CAS Number | 745784-05-8 | [1][2][3] |

| Molecular Formula | C₉H₇BBrNO₂ | [1][2][3] |

| Molecular Weight | 251.87 g/mol | [1][2][3] |

| Melting Point | 144-147 °C | [3] |

| Appearance | Off-white to light yellow powder | |

| IUPAC Name | (2-bromoquinolin-3-yl)boronic acid | [1] |

Storage and Handling:

(2-bromoquinolin-3-yl)boronic acid should be stored in a cool (2-8°C), dry, and well-ventilated place in a tightly sealed container under an inert atmosphere.[4] Boronic acids, in general, are susceptible to decomposition through pathways such as protodeboronation, and care should be taken to avoid moisture and oxidizing agents.[4][5]

Synthesis of (2-bromoquinolin-3-yl)boronic acid

The synthesis of arylboronic acids typically involves the reaction of an organometallic intermediate with a borate ester, followed by hydrolysis. A common route for preparing (2-bromoquinolin-3-yl)boronic acid would start from 2,3-dibromoquinoline.

Conceptual Synthetic Workflow:

Figure 1: Conceptual workflow for the synthesis of (2-bromoquinolin-3-yl)boronic acid.

Detailed Experimental Protocol (Hypothetical, based on analogous syntheses):

-

Step 1: Lithiation. To a solution of 2,3-dibromoquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (n-BuLi) (1.05 eq) in hexanes is added dropwise. The reaction mixture is stirred at -78 °C for 1-2 hours. The regioselectivity of the lithium-halogen exchange is crucial and is generally favored at the more activated position.

-

Step 2: Borylation. Triisopropyl borate (B(O-iPr)₃) (1.2 eq) is then added dropwise to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred overnight.

-

Step 3: Hydrolysis and Work-up. The reaction is quenched by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl). The mixture is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Step 4: Purification. The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.[1] Purification of boronic acids can sometimes be challenging due to their polarity and potential for decomposition on silica gel. An alternative method involves derivatization to a more stable boronate ester for purification, followed by hydrolysis back to the boronic acid.[1]

Characterization

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the quinoline ring system. The chemical shifts and coupling constants would be influenced by the positions of the bromo and boronic acid substituents. The protons of the B(OH)₂ group may appear as a broad singlet, and its position can be concentration and solvent dependent.

-

¹³C NMR: The spectrum would display nine distinct signals for the carbon atoms of the quinoline ring. The carbon atom attached to the boron atom may show a broad signal due to quadrupolar relaxation of the boron nucleus.

-

¹¹B NMR: This technique is particularly useful for characterizing boronic acids, with the chemical shift providing information about the coordination state of the boron atom. For a trigonal planar boronic acid, a signal in the range of δ 27-33 ppm would be expected.[6]

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of (2-bromoquinolin-3-yl)boronic acid lies in its role as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures.[7]

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.

Figure 2: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow: Suzuki-Miyaura Coupling of (2-bromoquinolin-3-yl)boronic acid

The following is a representative, generalized protocol for the Suzuki-Miyaura coupling of an aryl halide with (2-bromoquinolin-3-yl)boronic acid.

Figure 3: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Typical Reaction Conditions:

-

Palladium Catalyst: Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ are commonly used.[5][7]

-

Ligand: Phosphine ligands such as PPh₃, PCy₃, or more specialized ligands are often employed to stabilize the palladium catalyst and facilitate the reaction.[5][7]

-

Base: An aqueous solution of a base like Na₂CO₃, K₂CO₃, or Cs₂CO₃ is essential for the activation of the boronic acid.[7]

-

Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is typically used.[7]

Synthetic Utility and Potential Products

The presence of two distinct reactive sites on (2-bromoquinolin-3-yl)boronic acid—the boronic acid group and the bromine atom—allows for sequential cross-coupling reactions. This enables the synthesis of diverse 2,3-disubstituted quinoline derivatives, which are scaffolds found in many biologically active compounds.[8][9] For instance, the boronic acid can first be coupled with an aryl halide, followed by a second Suzuki-Miyaura coupling at the bromine position with another boronic acid. This stepwise approach provides a high degree of control over the final molecular structure.

Biological Significance of Quinolines Derived from (2-bromoquinolin-3-yl)boronic acid

The quinoline scaffold is a privileged structure in medicinal chemistry, with a wide range of biological activities.[8][9] Derivatives of quinoline have been investigated for their potential as:

The ability to synthesize a diverse library of quinoline derivatives using (2-bromoquinolin-3-yl)boronic acid as a starting material makes it a valuable tool in drug discovery and development programs. For example, 3-arylisoquinolinones, which share a similar structural motif, have shown significant antiproliferative activity in cancer cell lines.[8]

Conclusion

(2-bromoquinolin-3-yl)boronic acid is a versatile and valuable synthetic intermediate, primarily utilized in Suzuki-Miyaura cross-coupling reactions. Its bifunctional nature allows for the controlled and sequential introduction of different substituents onto the quinoline core, providing access to a wide array of complex molecules. The importance of the quinoline scaffold in medicinal chemistry underscores the significance of (2-bromoquinolin-3-yl)boronic acid as a key building block for the discovery and development of new therapeutic agents. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to be a valuable resource for researchers in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20140330008A1 - Process for the preparation of boronic acid intermediates - Google Patents [patents.google.com]

- 4. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. par.nsf.gov [par.nsf.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. SAR of Novel 3-Arylisoquinolinones: meta-Substitution on the Aryl Ring Dramatically Enhances Antiproliferative Activity through Binding to Microtubules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Suzuki-Miyaura Coupling of 2-Bromoquinoline Derivatives

Introduction: The Strategic Importance of Quinoline Scaffolds

The quinoline nucleus is a cornerstone structural motif in medicinal chemistry and drug discovery. Its derivatives are integral to a wide array of pharmacologically active agents, including inhibitors of mutant epidermal growth factor receptor (EGFR) in lung cancer, anti-tubulin agents, and potential anticancer therapeutics.[1][2] The ability to strategically functionalize the quinoline core allows for the precise tuning of molecular properties to enhance efficacy and selectivity for biological targets.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds in modern organic synthesis.[3][4][5][6] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers broad functional group tolerance, relatively mild reaction conditions, and commercial availability of reagents, making it an indispensable tool for synthetic chemists.[3]

This guide provides an in-depth technical overview and a field-proven protocol for the Suzuki-Miyaura coupling of 2-bromoquinoline with various arylboronic acids. We will delve into the mechanistic underpinnings of the reaction to explain the rationale behind experimental choices, present a detailed step-by-step protocol, and discuss common challenges and optimization strategies to empower researchers in their synthesis of novel 2-arylquinoline derivatives.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the reaction mechanism is paramount for rational troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][7][8] The cycle comprises three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromoquinoline. This is often the rate-determining step of the cycle and results in the formation of a Pd(II) complex.[3][8]

-

Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (Ar') to the Pd(II) complex. This displaces the halide and forms a new diorganopalladium(II) intermediate.[3][7][9]

-

Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the desired 2-arylquinoline product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][8]

Core Principles & Rationale for Reagent Selection

The success of the Suzuki coupling hinges on the careful selection of several key parameters. The choices are not arbitrary but are grounded in the mechanistic requirements of the catalytic cycle.

-

Palladium Catalyst and Ligand: The combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a ligand, or a pre-formed complex (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂), is the heart of the reaction.[8] For heteroaryl halides like 2-bromoquinoline, electron-rich and sterically bulky phosphine ligands are often essential.[8][10] They stabilize the Pd(0) species, promote the oxidative addition step, and facilitate the final reductive elimination.[11] Pd(dppf)Cl₂ is a robust and frequently used catalyst for this type of transformation as it is relatively air-stable and effective.[1][12]

-

Base: The base is a non-negotiable component. Its primary role is to react with the boronic acid to form a more nucleophilic boronate anion ([Ar'B(OH)₃]⁻ or similar species).[9] This activation is crucial for the transmetalation step to proceed efficiently. Common choices include inorganic carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[6] Cesium carbonate (Cs₂CO₃) is often effective in challenging couplings due to its high solubility in organic solvents.

-

Solvent System: The choice of solvent must accommodate both the organic substrates and the inorganic base. This often leads to the use of biphasic solvent systems, such as 1,4-dioxane/water or toluene/water.[6] Aprotic polar solvents like DMF or THF are also common. It is critical to degas the solvent thoroughly before use. Oxygen can oxidize and deactivate the Pd(0) catalyst, halting the reaction.[13]

-

Boronic Acid vs. Boronic Ester: While boronic acids are widely used, they can be prone to decomposition via a process called protodeboronation, especially if they are electron-deficient or contain certain heterocyclic motifs.[14] This can lead to lower yields. In such cases, using more stable boronic ester derivatives, like pinacol esters, is a superior strategy.[15]

Comparative Data for Suzuki Coupling of Haloquinolines

Optimizing a Suzuki coupling often involves screening several variables. The following table summarizes conditions reported in the literature for related haloquinoline systems, providing a valuable starting point for developing a robust protocol.

| Entry | Halide Substrate | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 3-Bromoquinoline | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2.0) | Dioxane/H₂O | 80-90 | 12-16 | N/A | [16] |

| 2 | 2-(4-bromophenoxy)quinolin-3-carbaldehyde | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (1.0) | Dioxane/H₂O | 100 | 6-8 | ~85 | [1][2] |

| 3 | 4-Chloroquinoline | Pd(OAc)₂ (N/A) | Polymer-supported phosphine | N/A | N/A | N/A | N/A | [17] |

| 4 | 3-Bromoquinoline | Various | DBU | THF/H₂O | Ambient | Varies | Varies | [15] |

| 5 | 6-Chloropurine | Pd(PPh₃)₄ (2.5) | K₂CO₃ (aq.) | DME | 85 | N/A | High | [18] |

Detailed Experimental Protocol

This protocol describes a general and robust procedure for the Suzuki-Miyaura coupling of 2-bromoquinoline with a generic arylboronic acid. It should be considered a starting point and may require optimization for specific substrates.

Materials & Equipment:

-

2-Bromoquinoline (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (ACS grade)

-

Deionized Water

-

Schlenk flask or oven-dried reaction vial with stir bar

-

Septa and needles

-

Argon or Nitrogen gas line with manifold

-

Standard laboratory glassware for workup

-

Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromoquinoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.03 equiv), and Cs₂CO₃ (2.0 equiv).

-

Establish Inert Atmosphere: Seal the flask with a rubber septum. Connect the flask to a Schlenk line and carefully evacuate the atmosphere, then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[13]

-

Solvent Preparation and Addition: Prepare a 4:1 (v/v) mixture of 1,4-dioxane and water. Degas this solvent mixture thoroughly by bubbling Argon or Nitrogen through it for at least 20-30 minutes. Using a syringe, transfer the degassed solvent into the reaction flask to achieve a substrate concentration of approximately 0.1 M.

-

Reaction Execution: Lower the flask into a pre-heated oil bath set to 90-100 °C. Stir the reaction mixture vigorously for 8-16 hours.

-

Reaction Monitoring: Monitor the consumption of the 2-bromoquinoline starting material using thin-layer chromatography (TLC).

-

Workup Procedure: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine all organic layers.[7][16]

-

Purification - Prelude: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification - Final: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-arylquinoline product.[7]

Troubleshooting and Advanced Considerations

-

Low or No Conversion: If the reaction stalls, the primary suspect is catalyst deactivation due to oxygen. Ensure the inert gas technique is flawless and solvents are rigorously degassed. Alternatively, screen different ligands, bases, or solvent systems as outlined in the comparative data table.

-

Protodeboronation: If you observe significant loss of your boronic acid partner (evidenced by a byproduct corresponding to Ar'-H), this side reaction is likely occurring.[14] To mitigate this, one can use a larger excess of the boronic acid (e.g., 1.5-2.0 equiv), switch to a more stable boronic pinacol ester, or use anhydrous conditions with a base like K₃PO₄.

-

Substrate with Multiple Reactive Sites: The topic of this guide, "2-Bromoquinoline-3-boronic acid," implies a substrate with two potentially reactive handles for cross-coupling. In such a case, selective coupling at the C-Br bond is generally expected under standard Suzuki conditions, as the oxidative addition to the C-Br bond is kinetically more favorable than reactions involving the boronic acid group (like self-coupling). However, for such a specific and sensitive substrate, extensive optimization would be required to minimize side reactions and ensure chemoselectivity. One might consider protecting the boronic acid as a pinacol ester before performing the coupling at the 2-position.

Conclusion

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, providing a reliable and versatile pathway for the synthesis of 2-arylquinolines. By understanding the underlying mechanism, carefully selecting reagents, and employing rigorous experimental technique, researchers can efficiently access a diverse range of complex molecules for applications in drug discovery and materials science. The protocol provided herein serves as a robust starting point, empowering scientists to successfully implement this critical transformation in their own laboratories.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]